molecular formula C22H16ClFN2O3S B6514761 6-acetyl-3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 687582-16-7

6-acetyl-3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6514761
CAS No.: 687582-16-7
M. Wt: 442.9 g/mol
InChI Key: XYKWWNGYUCXTKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the availability of starting materials and the desired route of synthesis. For example, a possible starting point could be the synthesis of the thieno[2,3-d]pyrimidine core, followed by various substitution reactions to introduce the different substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions. The halogen atoms (chlorine and fluorine) on the phenyl rings could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups (like the acetyl group) and nonpolar groups (like the phenyl rings). Its melting and boiling points would be influenced by the strength of the intermolecular forces .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Properties

IUPAC Name

6-acetyl-3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-5-methylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O3S/c1-12-18-20(28)26(16-9-7-15(23)8-10-16)22(29)25(21(18)30-19(12)13(2)27)11-14-5-3-4-6-17(14)24/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKWWNGYUCXTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3F)C4=CC=C(C=C4)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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